![molecular formula C16H14ClNO3 B2964424 N-[4-(4-氯苯氧基)-3-(羟甲基)苯基]丙-2-烯酰胺 CAS No. 2459725-85-8](/img/structure/B2964424.png)
N-[4-(4-氯苯氧基)-3-(羟甲基)苯基]丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This compound can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.Molecular Structure Analysis
The molecular structure of “N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide” is complex and involves several functional groups. The compound contains a phenolic group, a chlorophenoxy group, a hydroxymethyl group, and a prop-2-enamide group .Chemical Reactions Analysis
The synthesis of “N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide” involves several chemical reactions. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 .科学研究应用
抗惊厥烯胺酮中的氢键
烯胺酮与有问题的化合物密切相关,已经对其氢键性质进行了研究,这在其抗惊厥活性中起着重要作用。这些化合物的晶体结构,包括 4-[(对氯苯基)氨基]-6-甲基-2-氧代-3-环己烯-1-羧酸甲酯,表现出显着的氢键,形成无限的分子链 (Kubicki, Bassyouni, & Codding, 2000)。
查耳酮中的非线性光学性质
对查耳酮的研究,其与有问题的化合物具有结构相似性,揭示了它们在非线性光学 (NLO) 应用中的潜力。使用密度泛函理论 (DFT) 研究了两种查耳酮的 NLO 性质,表明它们比标准化合物具有更好的 NLO 响应 (Singh, Saxena, Prasad, & Kumar, 2012)。
双铜(II)配合物中的抗癌活性
对具有取代草酰胺配体的双铜(II)配合物进行的研究,与有问题的化学结构有关,揭示了潜在的抗癌应用。这些配合物对肿瘤细胞系表现出活性,其抗癌活性与其 DNA 结合亲和力一致 (Zheng, Jiang, Li, Wu, & Yan, 2015)。
聚胺毒素中的质谱
还对蜘蛛的聚胺毒素进行了研究,其化合物在结构上与 N-[4-(4-氯苯氧基)-3-(羟甲基)苯基]丙-2-烯酰胺有关。通过相邻基团参与的碎片化模式和离子形成一直是重点,有助于理解这些毒素 (Bigler & Hesse, 1995)。
烯胺酮作为治疗性药效团
烯胺酮,特别是那些具有氯苯基氨基的烯胺酮,已显示出显着的治疗潜力。这些化合物已被研究其抗惊厥活性和新的脑转运机制,突出了它们作为药效团的多功能性 (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000)。
属性
IUPAC Name |
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-16(20)18-13-5-8-15(11(9-13)10-19)21-14-6-3-12(17)4-7-14/h2-9,19H,1,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIIISQEDZWBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)-3-(hydroxymethyl)phenyl]prop-2-enamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。